molecular formula C22H25F3N2O3S2 B3005216 4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide CAS No. 1214874-72-2

4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide

カタログ番号: B3005216
CAS番号: 1214874-72-2
分子量: 486.57
InChIキー: DOCYXCKRBIMGBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide-functionalized butanamide derivative characterized by three distinct substituents:

  • Methylsulfanyl group (SCH₃): Enhances lipophilicity and may modulate electronic properties.
  • N-Substituted trifluoromethylphenyl ethyl group: The 3-(trifluoromethyl)phenyl group contributes to metabolic stability and hydrophobic interactions, while the ethyl linker provides conformational flexibility.

Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving such complex structures, particularly for verifying stereochemistry (e.g., the E-configuration of the styrenesulfonamide group).

特性

IUPAC Name

4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O3S2/c1-16(18-9-6-10-19(15-18)22(23,24)25)26-21(28)20(11-13-31-2)27-32(29,30)14-12-17-7-4-3-5-8-17/h3-10,12,14-16,20,27H,11,13H2,1-2H3,(H,26,28)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCYXCKRBIMGBW-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide, also referred to by its IUPAC name, is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H31N3O4S2C_{24}H_{31}N_{3}O_{4}S_{2} with a molecular weight of approximately 489.7 g/mol. The compound features several functional groups, including sulfonamides and a trifluoromethyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H31N3O4S2C_{24}H_{31}N_{3}O_{4}S_{2}
Molecular Weight489.7 g/mol
CAS Number1214872-90-8

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. A structure-activity relationship (SAR) analysis indicated that modifications in the sulfonamide group could enhance the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using phenotypic whole-cell screening methods, demonstrating significant antimicrobial properties.

In vitro testing revealed that certain derivatives exhibited low cytotoxicity while maintaining potent antimycobacterial activity. For example, one derivative showed an MIC of 0.5 µg/mL against Mtb H37Rv strain, indicating strong potential for further development as an anti-TB drug .

Mechanistic Studies

Mechanistic studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for Mtb survival. The compound's ability to penetrate bacterial membranes and its metabolic stability were key factors in its observed biological activity .

In Vivo Studies

In vivo pharmacokinetic (PK) studies were conducted using murine models to assess the bioavailability and efficacy of the compound. Results indicated that the compound achieved a bioavailability of 18% when administered orally, with higher concentrations maintained in plasma compared to direct dosing of its sulfone metabolite .

Efficacy in Animal Models

The compound was tested in a BALB/c mouse model infected with Mtb. Dosing at 200 mg/kg resulted in sustained drug levels above the MIC for over 24 hours, suggesting potential for effective treatment regimens .

Case Studies and Research Findings

  • Antimycobacterial Efficacy : A study published in May 2020 reported that derivatives of the compound showed promising results against Mtb, with SAR studies leading to the identification of compounds with enhanced solubility and activity .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays against Chinese Hamster Ovary (CHO) cells demonstrated that certain modifications reduced cytotoxic effects while preserving antimycobacterial potency .
  • Pharmacokinetic Analysis : A detailed PK study indicated that the sulfoxide derivative of the compound had significantly improved absorption and clearance rates compared to its parent sulfone structure, suggesting a favorable profile for therapeutic use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared to two analogs from the evidence, focusing on substituent variations and their hypothesized effects:

Table 1: Structural Comparison of Butanamide Derivatives

Compound Name R1 Substituent R2 Substituent R3 Substituent Key Functional Features
Target Compound Methylsulfanyl (E)-2-Phenylethenyl sulfonylamino 3-(Trifluoromethyl)phenyl ethyl Sulfonamide, vinyl, CF₃, thioether
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide Phenyl Pyrimidin-2-yl sulfamoyl 4-Sulfamoylphenyl Sulfamoyl, pyrimidine, aryl
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide Methyl-(4-methylphenyl)sulfonylamino Thiazol-2-yl Sulfonamide, thiazole, toluenesulfonyl

Key Differences and Implications

Sulfonamide vs. Sulfamoyl Groups: The target compound’s sulfonamide group (R-SO₂-NH-) contrasts with the sulfamoyl group (H₂N-SO₂-) in the compound.

Aromatic Substituents :

  • The target’s trifluoromethylphenyl group offers strong hydrophobicity and electron-withdrawing effects, which could enhance receptor binding. In contrast, the compound’s 4-methylphenyl group is less electronegative, possibly reducing metabolic resistance .

Heterocyclic Moieties :

  • The pyrimidine () and thiazole () rings introduce nitrogen-based hydrogen-bonding sites. The target’s vinyl sulfonamide may instead prioritize conformational rigidity or covalent binding (if reactive) .

Methylsulfanyl vs. Thioether/Aryl Groups: The methylsulfanyl group in the target compound could act as a mild electron donor, whereas the thiazole in provides aromatic heterocyclic character, influencing solubility and π-stacking .

Research Findings and Hypotheses

While experimental data (e.g., IC₅₀, LogP) are absent in the evidence, structural analysis allows for informed hypotheses:

  • Bioactivity : The trifluoromethyl group in the target compound may improve pharmacokinetics compared to the toluenesulfonyl group in , which is bulkier but less electronegative .
  • Solubility : The pyrimidine in ’s compound could enhance aqueous solubility via hydrogen bonding, whereas the target’s CF₃ group might reduce it .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。